molecular formula C7H18N2 B094988 2-(N-Methyl-N-butylamino)ethylamine CAS No. 15404-06-5

2-(N-Methyl-N-butylamino)ethylamine

Cat. No.: B094988
CAS No.: 15404-06-5
M. Wt: 130.23 g/mol
InChI Key: BCHCXIHUKWIMHC-UHFFFAOYSA-N
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Description

2-(N-Methyl-N-butylamino)ethylamine is an organic compound with the molecular formula C7H18N2. It is a diamine, specifically an ethylenediamine derivative, where one of the nitrogen atoms is substituted with a butyl group and a methyl group. This compound is known for its applications in various fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Methyl-N-butylamino)ethylamine typically involves the reaction of N-methyl-N-butylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{N-methyl-N-butylamine} + \text{ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize the yield and purity of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(N-Methyl-N-butylamino)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

2-(N-Methyl-N-butylamino)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(N-Methyl-N-butylamino)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

    N-Methyl-N-butylamine: A simpler amine with similar structural features.

    Ethylenediamine: The parent compound from which 2-(N-Methyl-N-butylamino)ethylamine is derived.

    N,N-Dimethylethylenediamine: Another derivative of ethylenediamine with different substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a butyl group and a methyl group on the nitrogen atoms differentiates it from other ethylenediamine derivatives, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-butyl-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-3-4-6-9(2)7-5-8/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHCXIHUKWIMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396513
Record name 2-(N-Methyl-N-butylamino)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15404-06-5
Record name 2-(N-Methyl-N-butylamino)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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